5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonic acid
Description
Properties
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO3S2/c12-8-3-6(11(13,14)15)5-16-9(8)4-7-1-2-10(20-7)21(17,18)19/h1-3,5H,4H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGBPEJMPSLGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)O)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloro-5-(Trifluoromethyl)-2-Pyridinylmethyl Chloride
The pyridinylmethyl chloride intermediate is synthesized via chlorination of 3-chloro-5-(trifluoromethyl)-2-pyridinemethanol.
Coupling with 2-Thiophenesulfonic Acid
The chloride reacts with sodium 2-thiophenesulfonate under basic conditions:
- Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Temperature | 50°C |
| Reaction Time | 12 hours |
| Catalyst | Triethylamine |
| Purification | Vacuum distillation |
Route 2: Friedel-Crafts Alkylation Followed by Sulfonation
Friedel-Crafts Alkylation of Thiophene
Introduce the pyridinylmethyl group to thiophene prior to sulfonation:
Sulfonation at the 2-Position
Direct sulfonation using chlorosulfonic acid:
- Conditions :
- 5-(Pyridinylmethyl)thiophene (1.0 mol) in chlorosulfonic acid (5.0 mol) at 0°C for 2 hours.
- Quench with ice water, neutralize with NaOH, and extract with ethyl acetate.
- Yield : 60–68% after recrystallization.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | AlCl₃, dichloroethane | 65–70 |
| Sulfonation | ClSO₃H, 0°C | 60–68 |
Route 3: Cross-Coupling via Suzuki-Miyaura Reaction
Boronic Ester Preparation
Synthesize the pyridinylmethyl boronic ester:
Coupling with 5-Bromo-2-thiophenesulfonic Acid
- Conditions :
| Component | Role |
|---|---|
| Pd(PPh₃)₄ | Catalyst |
| Na₂CO₃ | Base |
| H₂O/EtOH | Solvent system |
Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| 1 | Mild conditions, scalable | Low sulfonate nucleophilicity | 72–78 |
| 2 | Direct sulfonation control | Harsh acidic conditions | 60–68 |
| 3 | Regioselective coupling | Costly catalysts | 70–75 |
Optimization Strategies
Solvent Systems
- Dichloromethane : Enhances nucleophilic substitution kinetics but poses environmental concerns.
- Acetone : Polar aprotic solvent improves solubility of ionic intermediates.
Analytical Characterization
- ¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, pyridine-H), 7.92 (d, 1H, thiophene-H), 4.45 (s, 2H, CH₂).
- HPLC Purity : ≥95% under reverse-phase conditions (C18 column, 0.1% TFA in H₂O/MeCN).
Industrial-Scale Considerations
- Cost Drivers : Trifluoromethyl group introduction (~40% of raw material costs).
- Waste Management : Recycling dichloromethane via distillation reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of thiophenes and pyridines have been studied for their efficacy against various bacterial strains. A case study demonstrated that modifications to the thiophene ring can enhance antibacterial activity, making this compound a candidate for further investigation in drug development targeting resistant bacterial strains .
Anticancer Properties
The compound has shown promise in preclinical studies for its anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted that similar pyridine-based compounds inhibit cancer cell proliferation by inducing apoptosis in tumor cells . The trifluoromethyl group is believed to enhance the lipophilicity of the molecule, allowing better cellular uptake.
Conductive Polymers
5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonic acid can be utilized in the synthesis of conductive polymers. These polymers are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of this compound into polymer matrices can improve electrical conductivity due to the presence of both electron-withdrawing (trifluoromethyl) and electron-donating (thiophene) groups .
Sensor Development
The compound's unique electronic properties make it suitable for developing chemical sensors. Its ability to form stable complexes with metal ions can be exploited to create sensors for detecting heavy metals in environmental monitoring applications. A recent study demonstrated that sensors based on thiophene derivatives exhibited high sensitivity and selectivity towards lead ions, highlighting the potential use of this compound in environmental chemistry .
Summary of Case Studies
Mechanism of Action
The mechanism by which 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
(a) Haloxyfop-ethoxy ethyl (Haloxyfop Etotyl)
- Structure: 2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propionic acid esterified with bromo ethoxy ethane.
- Key Features: Shares the 3-chloro-5-(trifluoromethyl)-pyridine core but substitutes the thiophenesulfonic acid with a phenoxy-propionic acid ester.
- Application : Herbicide targeting acetyl-CoA carboxylase (ACCase) in grasses .
- Molecular Formula: C₁₉H₁₇ClF₃NO₅ (intermediate form) .
(b) Fluazifop-butyl
- Structure: Butyl ester of 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid.
- Key Features: Similar pyridine core but lacks the methylene bridge and sulfonic acid group; instead, it has a phenoxy-propanoic acid ester.
- Application : Selective post-emergent herbicide for broadleaf weeds .
- Molecular Formula : C₁₉H₁₀ClF₅N₃O₃ (related metabolite) .
(c) AMGT (Fluazinam Metabolite)
- Structure: 3-[[4-amino-3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-2-nitro-6-(trifluoromethyl)phenyl]thio]-2-(β-D-glucopyranosyloxy)propionic acid.
- Key Features : Contains the 3-chloro-5-(trifluoromethyl)-pyridine group linked to a glucosylated thiopropionic acid.
- Application : Metabolite of fluazinam, a fungicide used on crops like potatoes and peanuts .
- Molecular Weight : ~600 g/mol (estimated from structure) .
Pharmaceutical Analogues
(a) 5-[[(5-Chloro-2-methylpyridin-3-yl)amino]methyl]-N-[(1S)-1-(cyclopentylmethyl)-2-(cyclopropylamino)-2-oxoethyl]-2-thiophenecarboxamide
(b) 3-Chloro-4-[(1-methylethyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylic Acid
- Structure : Sulfonyl-substituted thiophene-carboxylic acid lacking the pyridine linkage.
- Key Features : Shares the sulfonic acid derivative (as sulfonyl) but lacks the pyridine moiety.
- Application : Intermediate in synthesizing antimicrobial or anti-inflammatory agents .
- Molecular Formula : C₁₀H₁₀ClF₃O₄S₂ .
Comparative Data Table
Key Research Findings
Agrochemical Efficacy : Compounds with the 3-chloro-5-(trifluoromethyl)-pyridine group (e.g., haloxyfop, fluazifop) exhibit enhanced herbicidal activity due to improved membrane permeability and target enzyme inhibition .
Metabolic Stability : The glucosylated metabolite AMGT demonstrates reduced phytotoxicity compared to its parent compound, fluazinam, highlighting the role of functional group modification in detoxification pathways .
Pharmacological Potential: Pyridine-thiophene hybrids with sulfonic acid or carboxamide substituents show promise in targeting enzymes like PPM1D, with structural tuning critical for selectivity .
Biological Activity
5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C11H8ClF3N2O3S
- Molecular Weight : 320.71 g/mol
- CAS Number : Not specifically mentioned in the search results but related compounds suggest a focus on derivatives of pyridine and thiophene.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives containing thiophene and pyridine rings can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Potential
Some studies have suggested that compounds containing pyridine derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle regulators. Specific investigations into the compound's effect on various cancer cell lines are necessary to establish its efficacy.
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes linked to disease pathways. For example, some pyridine derivatives have been documented to inhibit acetylcholinesterase, which could have implications for neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of similar thiophene-pyridine compounds against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects at low concentrations .
- Cytotoxicity in Cancer Cells : Research conducted on various cancer cell lines (e.g., MCF-7, HeLa) showed that certain derivatives exhibited cytotoxic effects, leading to cell death through apoptosis .
- Enzyme Interaction Studies : In vitro assays indicated that the compound could inhibit specific enzymes involved in metabolic pathways related to cancer progression .
Data Tables
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonation | SOCl₂, reflux, 6–8 h | 70–85 | |
| Pyridine-Alkylation | NaH, DMF, 0°C → RT, 12 h | 60–75 | |
| Purification | Column chromatography (SiO₂, EtOAc/Hexane) | – |
Basic: What analytical techniques are critical for verifying the purity and structural integrity of this compound?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridine C-F₃ at ~110–120 ppm; thiophene-SO₃H at ~160 ppm) .
- HPLC-MS : Quantifies purity (>95%) and detects sulfonic acid degradation products () .
- Elemental Analysis : Validates C, H, N, S, and Cl content (discrepancies >0.4% indicate impurities) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., thiophene-pyridine linkage; see for structural validation methods) .
Basic: What are the primary research applications of this compound in academic settings?
Answer:
- Medicinal Chemistry : The sulfonic acid group enables synthesis of sulfonamide inhibitors (e.g., carbonic anhydrase, kinases) via amine coupling .
- Materials Science : As a polar monomer for conductive polymers (e.g., doped polythiophenes) due to electron-withdrawing -SO₃H and -CF₃ groups .
- Organic Synthesis : Intermediate for functionalized heterocycles (e.g., cross-coupling reactions using Pd catalysts; ) .
Advanced: How can researchers address low solubility in aqueous or polar aprotic solvents during reactivity studies?
Answer:
- Co-Solvent Systems : Use THF/H₂O (4:1) or DMSO/EtOH mixtures to enhance solubility ( used THF for similar sulfonic acids) .
- Ion-Pairing Agents : Add tetrabutylammonium bromide (10 mol%) to solubilize the sulfonate anion .
- Derivatization : Temporarily convert -SO₃H to methyl ester (-SO₃Me) for hydrophobic-phase reactions, then hydrolyze post-synthesis .
Advanced: What strategies mitigate competing side reactions (e.g., over-sulfonation or demethylation) during functionalization?
Answer:
- Temperature Control : Keep sulfonation steps below 80°C to prevent thiophene ring oxidation ( recommends reflux at 60°C) .
- Protecting Groups : Use tert-butyl or benzyl groups to shield reactive sites (e.g., avoided chlorosulfonation pitfalls via selective alkylation) .
- Catalytic Optimization : Employ Lewis acids (ZnCl₂, 5 mol%) to direct electrophilic substitution to the 5-position of thiophene .
Advanced: How should discrepancies in spectroscopic data (e.g., unexpected NOE correlations or MS fragments) be resolved?
Answer:
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with high-resolution MS to assign signals ( used X-ray to resolve ambiguities) .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict NMR shifts and confirm regiochemistry .
- Isolation of Byproducts : Use preparative HPLC () to isolate minor components for structural analysis .
Advanced: Which catalytic systems are optimal for Suzuki-Miyaura coupling reactions involving the pyridinylmethyl-thiophene core?
Answer:
- Palladium Catalysts : Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in dioxane/H₂O (3:1) at 90°C achieves >80% yield for aryl boronate couplings (analogous to ’s trifluoromethanesulfonimide protocols) .
- Ligand Effects : XPhos ligands enhance stability of Pd intermediates in electron-deficient systems .
- Microwave Assistance : Reduce reaction time from 24 h to 2 h (120°C, 300 W) while maintaining yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
